N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride
Description
N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with methyl groups at the 1- and 3-positions. The carboxamide group at position 5 is linked to a 2-amino-2-phenylethyl moiety, and the compound is stabilized as a hydrochloride salt.
The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The 2-amino-2-phenylethyl substituent introduces a chiral center and hydrogen-bonding capability, which may influence target binding affinity.
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS.ClH/c1-10-12-8-14(22-16(12)20(2)19-10)15(21)18-9-13(17)11-6-4-3-5-7-11;/h3-8,13H,9,17H2,1-2H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIICKCDSQMOZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC(C3=CC=CC=C3)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases.
Mode of Action
It’s worth noting that similar compounds, such as aminopyrazoles, have been found to interact with their targets in a reversible manner. This suggests that N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride may also interact with its targets in a similar way, leading to changes in the activity of the target proteins.
Biochemical Pathways
Aminopyrazoles, which share structural similarities with this compound, have been found to interact with targets important for bacterial and virus infections. This suggests that this compound may also affect similar pathways, leading to downstream effects on cellular processes.
Biological Activity
N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide; hydrochloride is a compound that belongs to the thieno[2,3-c]pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyrazole core with an aminoethyl side chain. Its molecular formula is C14H16N4OS·HCl, and it has a molecular weight of approximately 300.83 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Anti-inflammatory Activity
Recent studies have demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant anti-inflammatory properties. The compound under review has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
Table 1: COX Inhibition Potency of Selected Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide; HCl | TBD | TBD |
| Celecoxib | 11.7 ± 0.23 | 0.04 ± 0.01 |
| Diclofenac | 8.72 ± 0.28 | 6.74 |
The specific IC50 values for the compound are yet to be determined (TBD), but comparative studies indicate that it may have similar or enhanced efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac .
Anticancer Activity
The thieno[2,3-c]pyrazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of tubulin polymerization and modulation of signaling pathways associated with cell survival.
Case Study: Apoptosis Induction
In a recent study involving T47D human breast cancer cells, derivatives of thieno[2,3-c]pyrazoles were shown to significantly reduce cell viability with EC50 values ranging from 0.004 μM to 0.008 μM . The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyrazole derivatives. Modifications on the thieno ring or the aminoethyl side chain can significantly influence potency and selectivity towards COX enzymes and cancer cell lines.
Key Findings:
Comparison with Similar Compounds
Structural Analog: N-(4-Ethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide (CID 1907611)
Key Differences :
- Substituent: The 4-ethoxyphenyl group replaces the 2-amino-2-phenylethyl moiety.
- Electronic Effects : The ethoxy group (–OCH2CH3) is electron-donating, contrasting with the protonatable amine (–NH2) in the target compound.
Implications :
Functional Analog: BMS-354825 (Dasatinib)
Key Differences :
- Core Structure: BMS-354825 features a thiazole-5-carboxamide core instead of a thienopyrazole.
- Substituents: Includes a pyrimidinylamino group and a 2-chloro-6-methylphenyl moiety, optimized for dual Src/Abl kinase inhibition.
- Activity: Demonstrated potent antitumor efficacy in chronic myelogenous leukemia (CML) models, with oral bioavailability and low toxicity .
Implications :
- The thiazole core in BMS-354825 may confer distinct electronic properties compared to thienopyrazole, affecting ATP-binding pocket interactions.
- The target compound’s amine and hydrochloride salt could modulate kinase selectivity or pharmacokinetics.
Pyrazole Derivatives with Varied Substituents
Examples :
Implications :
- The trifluoromethyl group in ’s compound enhances metabolic stability but may reduce solubility.
- Ester derivatives () are typically prodrugs, designed for improved absorption before hydrolysis to active carboxylic acids.
Comparative Data Table
*Estimated formula based on structural analysis.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves coupling a thieno[2,3-c]pyrazole core with an aminoethylphenyl moiety. A common procedure (e.g., ) uses DMF as a solvent and K₂CO₃ as a base for nucleophilic substitution reactions. For example, stirring at room temperature with a 1.1:1 molar ratio of alkylating agent to intermediate can achieve moderate yields (~60–70%). To optimize yield:
- Control reaction time (12–24 hours) and monitor via TLC.
- Use excess alkylating agent (1.2–1.5 eq.) to drive the reaction to completion.
- Purify via column chromatography with a gradient of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the pyrazole ring, thiophene backbone, and ethylphenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹). For hydrochloride salts, ion chromatography or elemental analysis ensures stoichiometric Cl⁻ incorporation .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines ():
- Use fume hoods for reactions involving volatile solvents (e.g., DMF).
- Wear PPE (gloves, goggles) to avoid skin/eye contact with corrosive bases (K₂CO₃) or reactive intermediates.
- Conduct a 100% safety exam before lab work, focusing on emergency procedures for spills or exposure .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters and reduce trial-and-error approaches?
- Methodological Answer : Apply statistical DoE () to screen variables like temperature, solvent polarity, and base strength. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Solvent | DMF | DMSO |
| Base | K₂CO₃ | NaH |
| Use a central composite design to model interactions and identify optimal conditions. Post-analysis via ANOVA quantifies significance (p < 0.05) . |
Q. What computational strategies predict reactivity or biological interactions of this compound?
- Methodological Answer : Integrate quantum chemical calculations () to model reaction pathways (e.g., transition-state energies for nucleophilic substitutions). Tools like Gaussian or ORCA simulate electronic properties (HOMO/LUMO). For biological interactions, molecular docking (AutoDock Vina) predicts binding affinities to target enzymes/receptors. Validate predictions with experimental IC₅₀ assays .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Focus on pyrazole and thiophene moieties ():
- Replace the 1,3-dimethyl groups on the pyrazole with bulkier substituents to assess steric effects on binding.
- Introduce electron-withdrawing groups (e.g., -Cl) on the thiophene ring to modulate electronic properties.
Test modified analogs in bioassays (e.g., kinase inhibition) and correlate changes with computational ΔG binding scores .
Q. How should researchers resolve contradictions between biological assay results and computational predictions?
- Methodological Answer : Conduct dose-response validation (e.g., IC₅₀ curves) to confirm bioactivity. If discrepancies persist:
Q. What strategies assess interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). Combine with fluorescence polarization to screen fragment libraries for competitive inhibition. For cellular studies, use CRISPR-engineered reporter cell lines to monitor target modulation (e.g., NF-κB pathway). Validate with Western blotting for downstream protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
